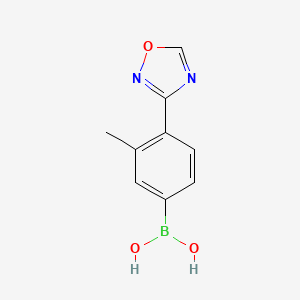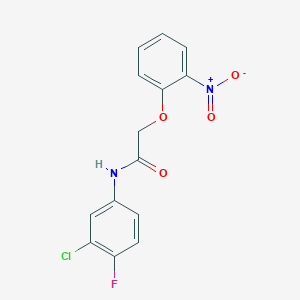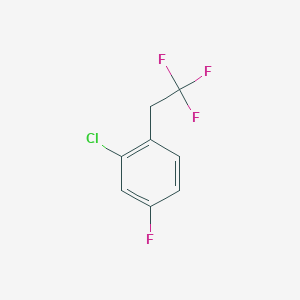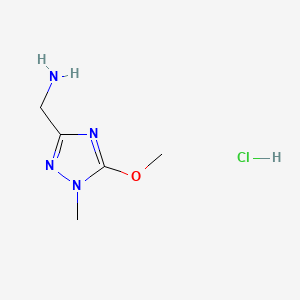![molecular formula C16H19N3O7 B12455375 (1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)
(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a nitrophenoxy group, and a hydrazinecarbonyl moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Nitrophenoxy Group: This step involves the nitration of phenol followed by etherification to introduce the nitrophenoxy group.
Acetylation and Hydrazinecarbonyl Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反应分析
Types of Reactions
(1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
(1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which (1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the hydrazinecarbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Caffeine: An alkaloid with a purine structure.
Uniqueness
(1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of a cyclohexane ring, nitrophenoxy group, and hydrazinecarbonyl moiety. This combination of functional groups provides a distinct set of chemical and biological properties not found in similar compounds.
属性
分子式 |
C16H19N3O7 |
|---|---|
分子量 |
365.34 g/mol |
IUPAC 名称 |
(1R,2S)-2-[[[2-(4-nitrophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H19N3O7/c20-14(9-26-11-7-5-10(6-8-11)19(24)25)17-18-15(21)12-3-1-2-4-13(12)16(22)23/h5-8,12-13H,1-4,9H2,(H,17,20)(H,18,21)(H,22,23)/t12-,13+/m0/s1 |
InChI 键 |
CWEDSANIEIYMDC-QWHCGFSZSA-N |
手性 SMILES |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1CCC(C(C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12455305.png)
![5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B12455310.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12455314.png)

![2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12455322.png)

![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide](/img/structure/B12455334.png)

![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12455352.png)

![1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12455363.png)
![Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate](/img/structure/B12455371.png)

![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
